molecular formula C16H15N B8337625 C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine

C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine

Cat. No.: B8337625
M. Wt: 221.30 g/mol
InChI Key: BKZVRYQHIBSITO-UHFFFAOYSA-N
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Description

C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine is a chemical compound that belongs to the class of dibenzo[a,d]cycloheptenes These compounds are characterized by a tricyclic structure consisting of two benzene rings fused to a seven-membered cycloheptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine typically involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This process is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves a formal [5 + 2] annulation reaction . The reaction conditions are carefully controlled to achieve high efficiency, regioselectivity, and step-economy.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the compound’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions

C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound likely exerts its effects through intermolecular Friedel–Crafts-type alkylation and subsequent intramolecular cyclization . These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(5H-Dibenzo[a,d]cyclohepten-5-yl)-methylamine is unique due to its specific tricyclic structure and the presence of a methylamine group

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylmethanamine

InChI

InChI=1S/C16H15N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-10,16H,11,17H2

InChI Key

BKZVRYQHIBSITO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of anhydrous aluminum chloride (6.21 g., 0.0466 mole) in 75 ml. of anhydrous ether is added dropwise to a solution of lithium aluminum hydride (1.77 g., 0.0466 mole) in 50 ml. of absolute ether while stirring.An atmosphere of nitrogen is maintained in the apparatus and all vents are protected with drying tubes during the reaction. A solution of 5-cyano-5H-dibenzo[a,d]cycloheptene (10.13 g., 0.0466 mole) in 250 ml. of absolute ether is added dropwise with stirring (occasional warming of thissolution may be necessary to prevent precipitation of the nitrile). The reaction mixture is stirred at 23-26° C. for 1 hour after the addition is complete. Water, 35 ml., then is added dropwise. Dilute sulfuric acid is added, causing precipitation of a white solid. The solid is collected, suspended in water and the mixture rendered strongly alkaline with sodium hydroxide solution. The filtrate also is rendered strongly alkaline and both mixtures, containing suspended solids are extracted separately with ether. Distillation of the ether from the combined extracts leaves a white solid residue, m.p. 95°-96.5° C., weighing 10.04 g. Recrystallization from hexane gives 8.71 g. of product, m.p. 97.5°-98.3° C. (sinters 97° C.). An analytical sample melts at 98-98.8° C. (sinters 97° C.).
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6.21 g
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1.77 g
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